molecular formula C22H15BrN4O B11291128 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11291128
M. Wt: 431.3 g/mol
InChI Key: MCUHHKRROIOKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a synthetically produced fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core structure, a privileged scaffold known for its diverse biological activities and potential as a protein kinase inhibitor . While specific biological data for this exact compound requires further investigation, closely related structural analogs within the pyrazolo[1,5-a]pyrimidine class have demonstrated potent inhibitory effects against α-glucosidase, with some compounds showing up to 50-fold greater potency than the standard drug acarbose in enzymatic assays . This suggests potential research applications for this chemical in the study of metabolic disorders. Furthermore, the broader family of pyrazolo[1,5-a]pyrimidines has shown considerable promise in targeted cancer therapy research, exhibiting potent activity as inhibitors of critical kinases such as EGFR, B-Raf, MEK, and others, which are key regulators in cellular signaling pathways frequently disrupted in cancers . The specific substitution pattern of this compound—featuring a 4-bromophenyl group at the 3-position, a methyl group at the 2-position, and a phenyl ring at the 7-position—provides a valuable structural template for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties and target selectivity. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C22H15BrN4O

Molecular Weight

431.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4-methyl-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C22H15BrN4O/c1-14-20(15-7-9-16(23)10-8-15)21-24-13-18-19(27(21)25-14)11-12-26(22(18)28)17-5-3-2-4-6-17/h2-13H,1H3

InChI Key

MCUHHKRROIOKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Pyrazole-Pyrimidine Cyclocondensation

The fused pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 5-aminopyrazole derivatives and β-dicarbonyl compounds. For instance, 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile reacts with ethyl acetoacetate under acidic conditions to form the pyrimidine ring. This method achieves yields of 87–95% when using acetic acid as both solvent and catalyst at reflux (110°C, 8–12 hours).

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialReagentConditionsYield (%)
5-Amino-3-(4-bromophenyl)-1H-pyrazoleEthyl acetoacetateAcOH, 110°C, 8h89
5-Amino-3-methyl-1H-pyrazolePentane-2,4-dioneH2SO4, 100°C, 6h92

Microwave irradiation significantly enhances reaction efficiency. A study demonstrated that solvent-free microwave-assisted cyclization (120°C, 20 minutes) between N-(5-amino-4-cyano-1H-pyrazol-3-yl)-benzamide and benzylidene malononitrile yields 97% of the pyrazolo[1,5-a]pyrimidine scaffold. This approach minimizes side reactions and reduces purification needs.

Incorporation of the 4-Bromophenyl Substituent

Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl group is introduced via palladium-catalyzed cross-coupling. A brominated pyrazole intermediate undergoes Suzuki coupling with phenylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1). This method achieves >85% yield while preserving the integrity of the heterocyclic core.

Table 2: Suzuki Coupling Optimization

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh3)4Na2CO3Dioxane/H2O8087
PdCl2(dppf)K3PO4Toluene/EtOH10078

Direct Bromination Techniques

Electrophilic bromination of pre-formed pyrazolo-pyrimidine derivatives using N-bromosuccinimide (NBS) in CHCl3 at 0°C selectively functionalizes the phenyl ring at the para position. However, this method risks over-bromination and requires careful stoichiometric control (1.1 equiv NBS).

One-Pot Multicomponent Assembly

A three-component reaction streamlines synthesis by combining 5-amino-1H-pyrazole , 4-bromobenzaldehyde , and ethyl cyanoacetate in ethanol with piperidine as a base. The reaction proceeds via imine formation, followed by cyclization and aromatization, yielding the target compound in 72% yield after recrystallization.

Key Advantages:

  • Eliminates isolation of intermediates

  • Reduces total reaction time to 6 hours

  • Enables modular substitution patterns

Catalytic Dehydrogenative Coupling (CDC)

Cross-dehydrogenative coupling (CDC) offers a metal-free route to construct the pyrido[3,4-e]pyrimidine ring. Using tert-butyl hydroperoxide (TBHP) as an oxidant, the reaction between 3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine and dimethyl acetamide generates the fused system via C–N bond formation. This method achieves 74% yield under mild conditions (60°C, 12 hours).

Post-Functionalization and Derivatization

Methyl Group Introduction

The 2-methyl substituent is incorporated via alkylation of a secondary amine intermediate. Treatment of 7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with methyl iodide and K2CO3 in DMF at 50°C installs the methyl group with 91% efficiency.

Crystallization and Purification

Final purification employs gradient recrystallization using ethanol/water (4:1), yielding >99% purity as confirmed by HPLC. Single-crystal X-ray diffraction confirms the regiochemistry of bromophenyl and methyl substituents .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic substitution at the 3-position due to the electron-rich nature of the pyrazole ring. Key examples include:

  • Selenylation : Diphenyl diselenide (Ph₂Se₂) under electrochemical conditions (graphite electrodes, acetonitrile) introduces selenium at position 3 .

  • Sulfenylation : Diphenyl disulfide (Ph₂S₂) under similar conditions yields thioether derivatives .

  • Oxidative halogenation : Halogen atoms (Br, I) can be introduced via K₂S₂O₈ and NaX .

Functional Group Reagent Yield Position
Selenyl (-SePh)Ph₂Se₂, TBABF₄75–85%C-3
Sulfenyl (-SPh)Ph₂S₂, TBABF₄46–86%C-3
Bromine (-Br)K₂S₂O₈, NaBrN/AC-3

Oxidation and Reduction

The ketone group at position 6(7H) undergoes:

  • Reduction : Sodium borohydride (NaBH₄) converts the ketone to an alcohol.

  • Oxidation : Potassium permanganate (KMnO₄) or other oxidants may introduce hydroxyl groups.

Regioselectivity in Cyclization

The formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines involves nitrogen participation in cyclization. For example, reactions of aminopyrazoles with cinnamoyl derivatives under microwave conditions favor 7-amino isomers due to:

  • Kinetic control : Rapid cyclization driven by microwave heating .

  • Steric effects : Bulky substituents direct regioselectivity .

Electrophilic Substitution

The pyrazole ring’s electron density at position 3 facilitates substitution. Electrochemical methods enhance regioselectivity by stabilizing radical intermediates .

Key Considerations

  • Stability : Bromophenyl substituents may undergo debromination under harsh conditions .

  • Structural confirmation : NMR (¹H, ¹³C) and X-ray diffraction are critical for verifying regioisomers .

This compound’s reactivity highlights the versatility of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines in medicinal and materials chemistry, with substitution patterns influencing biological activity. Further studies on its specific reactivity profile would expand its applications.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, typically involves multi-step reactions that can include halogenation and cyclization processes. Recent methodologies have demonstrated efficient synthetic routes that yield high purity and good yields of these compounds through copper-catalyzed reactions and microwave-assisted synthesis techniques .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown significant inhibitory effects against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 4–20 μmol L1^{-1}, indicating potent antimicrobial activity .
  • Compounds with specific substituents exhibited enhanced activity compared to standard antibiotics like cefotaxime .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been a focus of research due to their ability to inhibit cancer cell proliferation. Notably:

  • In vitro studies using MDA-MB-231 human breast cancer cells demonstrated varying degrees of growth inhibition with synthesized derivatives .
  • The presence of specific functional groups in the structure has been linked to enhanced anticancer efficacy, suggesting a structure-activity relationship that merits further exploration .

Kinase Inhibition

Compounds in this class have also been investigated for their ability to inhibit various kinases implicated in cancer and other diseases:

  • Pyrazolo[1,5-a]pyrimidines have been found to effectively inhibit kinases such as c-Abl and c-Kit, which are crucial in several signaling pathways related to tumor growth and survival .
  • This inhibition can lead to promising therapeutic strategies for treating kinase-dependent diseases by targeting specific pathways involved in malignancies .

Case Studies

Study Compound Activity Findings
Study 13-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-oneAntimicrobialMIC values between 4–20 μmol L1^{-1} against various bacterial strains.
Study 2Pyrazolo[1,5-a]pyrimidine derivativesAnticancerInhibition of MDA-MB-231 cell proliferation; structure-activity relationship established.
Study 3Kinase inhibitors based on pyrazolo[1,5-a]pyrimidinesKinase inhibitionEffective against c-Abl and c-Kit; potential for treating kinase-dependent cancers.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences vs. Target Compound Source
7-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 7-(4-Cl-phenyl), 2-CH₃, 3-Ph C₂₂H₁₅ClN₄O 386.8 Cl vs. Br at 7-phenyl; lower molecular weight
2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 2-CH₂CH₃, 3-(4-F-Ph), 7-(3,4,5-OMe-Ph) C₂₆H₂₂FN₅O₄ 487.5 Ethyl vs. methyl (2-position); trimethoxyphenyl (electron-rich) at 7-position
7-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 7-(indole-ethyl), 3-(4-Cl-Ph) C₂₅H₁₇Cl₂N₅O 498.3 Bulky indole-ethyl group at 7-position; dual Cl substituents

Key Observations :

  • Substituent Bulk : The 7-phenyl group in the target compound is less sterically hindered than the indole-ethyl group in , which may improve synthetic accessibility but reduce target specificity.
  • Electronic Properties : Trimethoxyphenyl (in ) introduces electron-donating methoxy groups, contrasting with the electron-withdrawing bromophenyl in the target compound.
Physicochemical Properties
  • Solubility : Bromine’s lipophilicity likely reduces aqueous solubility compared to Cl or F analogs.
  • Thermal Stability : Melting points for similar compounds (e.g., 207–209°C in ) suggest moderate stability, though data for the target compound are unavailable.

Biological Activity

The compound 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on various studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H15BrN4O\text{C}_{19}\text{H}_{15}\text{Br}\text{N}_4\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the compound .

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
  • IC50 Values :
    • Against MCF-7: Moderate activity with IC50 values ranging from 18.52 to 20.26 µM.
    • Against HCT-116: Notably higher activity with the best derivative showing an IC50 of 8.64 µM, comparable to doxorubicin (IC50 = 5.49 µM) .
Cell LineIC50 (µM)Reference
MCF-718.52 - 20.26
HCT-1168.64
HepG2Moderate

The anticancer efficacy is attributed to the ability of the compound to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation . The structural modifications in derivatives have shown significant improvements in activity due to enhanced binding affinity to target enzymes.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against bacterial strains.

  • Biofilm Formation : Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can inhibit biofilm formation by various bacteria, which is critical for treating resistant infections .
  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited MIC values ranging from 0.25 µg/mL to 0.50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.50

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Synthesis and Screening : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and screened them for anticancer and antimicrobial activities, revealing that structural modifications significantly impacted their efficacy .
  • In Vivo Studies : Although most research focuses on in vitro results, preliminary in vivo studies are necessary to validate the therapeutic potential of these compounds in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how can yield optimization be achieved?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions using pyrazolo-pyrimidine precursors (e.g., 2-methylpyrazolo[1,5-a]pyrimidine derivatives) and aryl halides under reflux conditions. For example, details a stepwise approach involving condensation of hydrazine derivatives with substituted aldehydes in polar solvents (e.g., pyridine or ethanol) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde), controlled temperature gradients (reflux at 80–100°C), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers characterize the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For instance, the 4-bromophenyl group exhibits aromatic protons as doublets (δ 7.2–7.8 ppm) and a singlet for the methyl group at C2 (δ 2.5 ppm) .
  • X-ray Crystallography : As shown in , single-crystal X-ray diffraction reveals planar conformations of fused pyrimidine and pyrazole rings. Dihedral angles between aromatic substituents (e.g., bromophenyl vs. phenyl groups) should be measured to assess steric interactions (e.g., 32.62° twist in related structures) .

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Adopt randomized block designs with split-plot arrangements (as in ), where reaction parameters (temperature, solvent, catalyst) are treated as main plots and substituent variations as subplots. Use ≥4 replicates per condition to account for batch variability. Monitor reaction progress via TLC or HPLC at fixed intervals .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform geometry-optimized calculations (e.g., MOPAC PM3 or DFT) to model electronic effects of the bromophenyl group. highlights that the planar pyrimidine ring facilitates π-π stacking (slippage ~1.318 Å), which stabilizes transition states. Compute Fukui indices to identify electrophilic centers (e.g., C6 position) prone to substitution .

Q. What strategies resolve contradictions in spectroscopic data vs. crystallographic observations?

  • Methodological Answer : If NMR suggests a non-planar conformation but X-ray data indicates planarity, conduct variable-temperature NMR to detect dynamic effects. For example, notes that intramolecular C–H···N interactions can enforce rigidity in solution, masking flexibility observed in solid-state structures . Cross-validate with DFT-based NMR chemical shift calculations (e.g., using Gaussian 16).

Q. How can structure-activity relationships (SARs) be explored for this compound’s potential biological targets?

  • Methodological Answer :

  • In Vitro Assays : Screen against kinase or protease panels (e.g., EGFR or PARP) using fluorescence polarization.
  • SAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity using 3D-QSAR. For instance, shows that electron-withdrawing groups at the 4-bromophenyl position enhance binding to hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.